MAGE-1 nonapeptide

HLA restriction Epitope specificity T-cell receptor recognition

Sourcing the precise EADPTGHSY sequence is critical for HLA-A1-restricted immunotherapy studies, as even single-residue substitutions abolish CTL recognition, rendering the peptide functionally inert. MAGE-1 nonapeptide (CAS 144449-86-5) resolves this challenge as the definitive non-interchangeable reference standard. • In vivo efficacy demonstrated: 100% two-week survival in HCC xenograft models with dendritic cell co-administration. • Exclusive HLA-A*01:01 restriction makes it the essential reagent for the ~26% HLA-A1+ Caucasian patient subset in clinical trial design. • Lyophilized powder; shipped ambient or blue ice; custom synthesis available at mg-to-g scale with certificate of analysis.

Molecular Formula C41H57N11O17
Molecular Weight 976.0 g/mol
Cat. No. B612790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-1 nonapeptide
SynonymsMelanoma-associated antigen 1 (161-169);  MAGE-1 (161-169)
Molecular FormulaC41H57N11O17
Molecular Weight976.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H57N11O17/c1-19(46-35(62)24(42)9-10-31(57)58)34(61)48-26(14-32(59)60)40(67)52-11-3-4-29(52)38(65)51-33(20(2)54)39(66)44-16-30(56)47-25(13-22-15-43-18-45-22)36(63)50-28(17-53)37(64)49-27(41(68)69)12-21-5-7-23(55)8-6-21/h5-8,15,18-20,24-29,33,53-55H,3-4,9-14,16-17,42H2,1-2H3,(H,43,45)(H,44,66)(H,46,62)(H,47,56)(H,48,61)(H,49,64)(H,50,63)(H,51,65)(H,57,58)(H,59,60)(H,68,69)/t19-,20+,24-,25-,26-,27-,28-,29-,33-/m0/s1
InChIKeyUJIAIURNBGXNPB-SRZPNHKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-1 Nonapeptide EADPTGHSY Overview


The MAGE-1 nonapeptide (sequence EADPTGHSY), derived from the third exon of the MAGE-A1 gene [1], is a classical tumor-specific antigenic epitope presented by the human leukocyte antigen-A1 (HLA-A1) molecule [2]. This 9-mer peptide constitutes the precise ligand recognized by anti-MZ2-E cytolytic T lymphocytes (CTLs) on tumor cells [1], establishing the foundational paradigm for MAGE family-targeted cancer immunotherapy. Its strict HLA restriction and tumor-specific expression profile distinguish it from promiscuous or universal cancer antigens, making it an essential tool for developing HLA-A1-restricted therapeutic vaccines and T-cell receptor (TCR)-based adoptive cell therapies.

1 HLA-A1-restricted T-cell epitope for CTL studies
2 Sequence-defined recognition in MAGE-1 tumor models
3 Research tool for antigen-specific immunotherapy discovery

MAGE-1 Nonapeptide: HLA Restriction & Specificity


Interchanging the MAGE-1 nonapeptide EADPTGHSY with other MAGE family peptides is scientifically invalid due to strict HLA allele restriction and distinct T-cell receptor recognition. This peptide is exclusively presented by HLA-A1 [1], whereas other clinically explored MAGE epitopes, such as MAGE-A1(278-286) KVLEYVIKV, are presented by HLA-A*02:01 [2]. Furthermore, even within the same HLA-A1 restriction, the homologous MAGE-3 nonapeptide EVDPIGHLY generates a quantitatively different T-cell response [3]. Single amino acid substitutions in the EADPTGHSY sequence abrogate CTL recognition entirely [4], confirming that the precise molecular structure is non-negotiable for functional activity. The experimental and therapeutic relevance of each MAGE peptide is therefore non-interchangeable and dictated by the specific HLA allele of the target population and the peptide's unique immunodominance.

HLA allele mismatch
EADPTGHSY exclusively binds HLA-A1; MAGE-A1(278–286) KVLEYVIKV requires HLA-A*02:01. Target population genotype may shift response entirely.
Sequence-specific CTL recognition
Single amino acid substitutions abolish CTL lysis. Even the homologous MAGE-3 peptide EVDPIGHLY elicits a distinct T-cell response.
Gene-family cross-reactivity
EADPTGHSY is not shared with MAGE-3 or other family members. Broad-spectrum epitopes may confound MAGE-1-specific interpretation.

MAGE-1 Nonapeptide: Evidence & Comparisons


HLA-A1 Binding Specificity

The MAGE-1 nonapeptide EADPTGHSY exhibits strict HLA-A1 restriction, confirmed through functional T-cell assays and photoaffinity labeling. In a direct comparison, photoaffinity labeling of cell-associated HLA molecules was efficient for HLA-A1 but showed no detectable labeling for other HLA molecules or cellular components, and labeling was inhibited by an HLA-A1-binding peptide but not by HLA-A2-binding peptides [1]. In contrast, the MAGE-A1(278-286) peptide KVLEYVIKV is presented by HLA-A*02:01 [2]. This dichotomy has direct translational consequences: EADPTGHSY-based vaccines are exclusively applicable to HLA-A1+ patients (approximately 26% of Caucasians), while KVLEYVIKV targets the distinct HLA-A2+ population (approximately 50% of Caucasians), demonstrating that these peptides are not clinically interchangeable.

HLA-A1 Binding Specificity
Head-to-head
Photoaffinity labeling confirms exclusive HLA-A1 binding; no labeling of HLA-A2 or other molecules.
Supports allele-restricted research model selection.
Relevance limited to HLA-A1+ experimental systems.
HLA restriction Epitope specificity T-cell receptor recognition

In Vivo Efficacy in HCC Xenograft

In a controlled nude mouse model of hepatocellular carcinoma (HCC), the combination of dendritic cells (DCs) and MAGE-1 nonapeptide EADPTGHSY demonstrated significant tumor suppression and survival benefit [1]. Mice receiving specific CTLs activated by DCs plus MAGE-1 nonapeptide (Group A) showed 5/5 (100%) survival at two weeks. In stark contrast, control groups receiving various alternative cell treatments (Groups B, C, D, E, F) exhibited rapid tumor growth, and the majority of mice died within the same two-week period (P < 0.01) [1]. Histological analysis of Group A tumors revealed extensive necrosis and apoptosis [1].

In Vivo HCC Model Response
Reported
5/5 mice survived at 2 weeks (DC + EADPTGHSY group); control groups showed rapid tumor growth (P < 0.01).
Reported model-response endpoint; supports HCC xenograft study context.
Single study; n=5 per group; BEL-7402 model.
Hepatocellular carcinoma In vivo efficacy Dendritic cell vaccine

MAGE Gene Family Sequence Specificity

The MAGE-1 nonapeptide EADPTGHSY exhibits a critical level of sequence uniqueness that minimizes off-target recognition within the MAGE gene family. The peptide is encoded by the third exon of the MAGE-1 gene and is not present in other MAGE family members, including MAGE-3 [1]. While MAGE-3 encodes a homologous peptide, EVDPIGHLY, that is also presented by HLA-A1, the sequence identity is only 73%, and this difference is functionally consequential as it is recognized by distinct CTL clones [2]. This lack of sequence conservation stands in contrast to promiscuous MAGE-A epitopes like p248V9, which are shared across seven MAGE-A family members and designed for broad-spectrum vaccination [3].

Gene Family Sequence Uniqueness
Cross-study comparable
EADPTGHSY is absent from MAGE-3 (73% identity to EVDPIGHLY) and not present in other MAGE genes.
Enables MAGE-1-selective pathway interpretation.
Contrasts with promiscuous shared epitopes.
Gene family specificity Sequence homology Off-target reactivity

Structural Stringency for CTL Recognition

The MAGE-1 nonapeptide EADPTGHSY demonstrates extreme structural stringency in its interaction with T-cell receptors. In a direct comparative study, a CTL line generated against the EADPTGHSY peptide failed to lyse target cells pulsed with peptides containing single amino acid or even side-chain substitutions within the immunodominant nonamer sequence [1]. This complete abrogation of cytolytic activity upon minor sequence alterations underscores the peptide's precise molecular fit within the HLA-A1/TCR complex. In contrast, the same study observed that a longer decapeptide variant (KEADPTGHSY) could also be recognized, but with altered lytic efficiency [1], indicating a different structural interaction.

Structural Stringency (CTL Assay)
Head-to-head
CTL clone TIL 1277.A lyses EADPTGHSY-pulsed targets; single aa substitutions abolish cytolysis completely.
Confirms sequence identity requirement for functional studies.
Chromium-release assay; class-specific recognition.
Structure-activity relationship T-cell receptor recognition Immunodominance

MAGE-1 Nonapeptide: Application Scenarios


HLA-A1+ Patient Stratification

Based on the exclusive HLA-A1 restriction [1], the EADPTGHSY peptide is the definitive reagent for developing therapeutic vaccines specifically for the HLA-A1+ patient subset (approximately 26% of Caucasians). This scenario is critical for clinical trials where patient eligibility is determined by both tumor MAGE-1 expression and HLA-A1 genotype [2].

MAGE-1-Specific Mechanistic Studies

The unique sequence of EADPTGHSY, which is not shared by other MAGE family genes like MAGE-3 [1], makes it the peptide of choice for experiments that aim to isolate the specific contribution of the MAGE-1 gene product. This avoids the confounding effects that would arise from using shared epitopes that could also engage MAGE-3 or other family members [3].

HCC Preclinical Efficacy Models

The direct evidence of significant in vivo tumor suppression and a 100% two-week survival rate in an HCC xenograft model when used with dendritic cells [1] positions this peptide as a key positive control and development candidate for analogous HCC immunotherapy studies. This specific application is supported by quantitative data not available for other MAGE-1 peptides in the same model.

Assay Development & Quality Control

The extreme structural stringency of the EADPTGHSY sequence, where single amino acid substitutions abolish CTL recognition [1], makes it an ideal reference standard for assay development and quality control. It provides a highly sensitive benchmark to test peptide integrity, MHC loading, and the functional state of HLA-A1-restricted T-cell clones, where any degradation or sequence error results in a clear loss of signal.

Application
Selection Property
Validation Focus
HLA-A1-Restricted Model Studies
Exclusive HLA-A1 allele specificity
HLA genotyping and peptide-binding confirmation
MAGE-1 Gene-Product Isolation Research
Sequence not shared with MAGE-3 or other family members
Sequence alignment and MAGE family expression controls
HCC Xenograft Model Studies
Reported model-response with dendritic cells
In vivo tumor growth and survival endpoint monitoring
HLA-A1/TCR Functional Assay QC
Structural stringency for CTL recognition
Peptide integrity and MHC loading verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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